molecular formula C18H23N5O3 B12267362 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12267362
M. Wt: 357.4 g/mol
InChI Key: HQSJEOMZDNZPCL-UHFFFAOYSA-N
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Description

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and two morpholine moieties. Its distinct chemical architecture makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and the morpholine moieties. Common reagents used in these reactions include cyclopropylamine, pyrazine derivatives, and morpholine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various functionalized derivatives .

Scientific Research Applications

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine stands out due to its dual morpholine moieties, which may enhance its solubility, stability, and biological activity.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N5O3/c24-18(21-5-8-25-9-6-21)16-12-22(7-10-26-16)17-15-11-14(13-1-2-13)20-23(15)4-3-19-17/h3-4,11,13,16H,1-2,5-10,12H2

InChI Key

HQSJEOMZDNZPCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCOC(C4)C(=O)N5CCOCC5

Origin of Product

United States

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